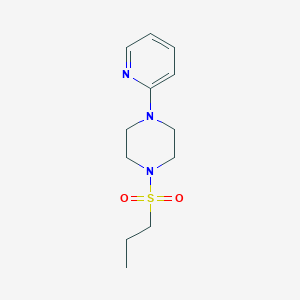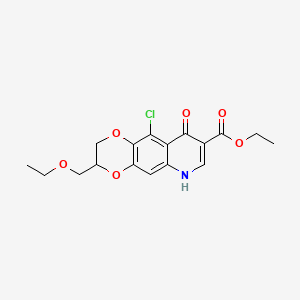![molecular formula C17H17NO6S B1208888 2-[(4-Phenylphenyl)sulfonylamino]pentanedioic acid](/img/structure/B1208888.png)
2-[(4-Phenylphenyl)sulfonylamino]pentanedioic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(4-phenylphenyl)sulfonylamino]pentanedioic acid is a glutamic acid derivative.
Wissenschaftliche Forschungsanwendungen
Antineoplastic Activities
A range of novel 2-(4-methylbenzenesulphonamido)pentanedioic acid bis amide derivatives, including the parent compound 2-(4-methylphenylsulfonamido)pentanedioic acid, have been synthesized and evaluated for antineoplastic (anticancer) activities. These compounds exhibited promising in vitro and in vivo antineoplastic activity against several human cancer cell lines, such as breast cancer (MCF-7), leukemia (K-562), ovarian cancer (OVACAR-3), human colon adenocarcinoma (HT-29), and human kidney carcinoma (A-498). Specific derivatives like ureide, anilide, p-nitroanilide, and o-bromoanilide showed notable effectiveness in these tests (Dutta, Ray, & Nagarajan, 2014) (Dutta, Ravali, Ray, & Nagarajan, 2015).
Gelation Properties and Applications
The isosteric substitution of the amide group by a sulfonamide moiety in gelators, specifically in (S)-2-stearamidopentanedioic acid (C18-Glu), led to the creation of (S)-2-(octadecylsulfonamido)pentanedioic acid (Sulfo-Glu). This modification resulted in gels with lower formation concentrations, faster gelation times, and higher thermal-mechanical stabilities across various solvents, including water. These gels showed potential for biomedical applications, such as controlled drug release, due to their improved properties and non-toxic nature in vitro (Alegre‐Requena et al., 2020).
Radiopacity Enhancement for Imaging Applications
An iodinated derivative of a similar molecular structure, 4,4-bis(4-hydroxy-3,5-diiodophenyl)pentanoic acid, was synthesized and demonstrated significant radiopacity, making it a candidate for X-ray imaging applications. This compound's high iodine content, noncytotoxic nature, and substantial radiopacity suggest potential use in clinical imaging scenarios (Gopan, Susan, Jayadevan, & Joseph, 2021).
Eigenschaften
Produktname |
2-[(4-Phenylphenyl)sulfonylamino]pentanedioic acid |
|---|---|
Molekularformel |
C17H17NO6S |
Molekulargewicht |
363.4 g/mol |
IUPAC-Name |
2-[(4-phenylphenyl)sulfonylamino]pentanedioic acid |
InChI |
InChI=1S/C17H17NO6S/c19-16(20)11-10-15(17(21)22)18-25(23,24)14-8-6-13(7-9-14)12-4-2-1-3-5-12/h1-9,15,18H,10-11H2,(H,19,20)(H,21,22) |
InChI-Schlüssel |
IQGHPUPMOUUHPP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC(CCC(=O)O)C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)S(=O)(=O)NC(CCC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![[2-Octadec-9-enoyloxy-3-(10-oxo-10-perylen-3-yldecanoyl)oxypropyl] octadec-9-enoate](/img/structure/B1208808.png)
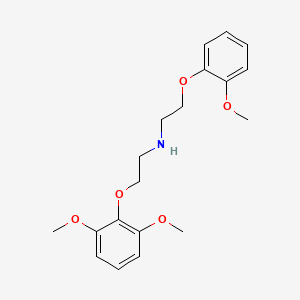
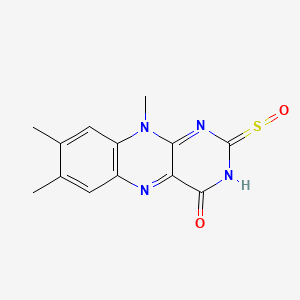


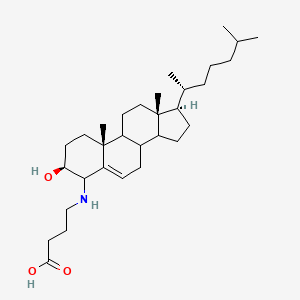

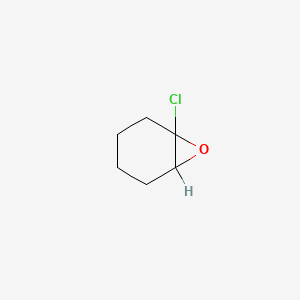

![1-[2-(2-Chloro-6-methylphenoxy)ethyl]pyrrolidine](/img/structure/B1208825.png)
